N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride
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Overview
Description
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetamide group, a cyclopentylmethyl moiety, and an aminopropyl chain, making it a versatile molecule for chemical modifications and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopentylmethylamine and 3-bromopropylamine.
Formation of Intermediate: Cyclopentylmethylamine is reacted with 3-bromopropylamine under basic conditions to form an intermediate compound.
Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aminopropyl chain can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine: Investigated for its potential use in drug design, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, affecting metabolic pathways.
Signal Transduction: By interacting with signaling molecules, it can influence cellular communication and responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)-N-methylacetamide hydrochloride
- N-(3-aminopropyl)-N-ethylacetamide hydrochloride
- N-(3-aminopropyl)-N-(cyclohexylmethyl)acetamide hydrochloride
Uniqueness
N-(3-aminopropyl)-N-(cyclopentylmethyl)acetamide hydrochloride is unique due to its specific structural features, such as the cyclopentylmethyl group, which can confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications.
Properties
CAS No. |
2613384-39-5 |
---|---|
Molecular Formula |
C11H23ClN2O |
Molecular Weight |
234.8 |
Purity |
95 |
Origin of Product |
United States |
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